- Enantioselective Cascade Biocatalysis via Epoxide Hydrolysis and Alcohol Oxidation: One-Pot Synthesis of (R)-α-Hydroxy Ketones from Meso- or Racemic Epoxides, ACS Catalysis, 2015, 5(1), 51-58

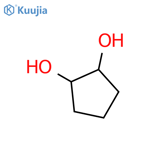

Cas no 930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol)

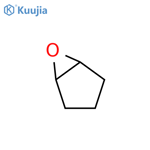

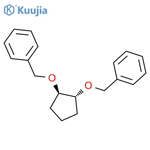

930-46-1 structure

Nome del prodotto:(1R,2R)-trans-1,2-Cyclopentanediol

(1R,2R)-trans-1,2-Cyclopentanediol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,2-Cyclopentanediol,(1R,2R)-

- (1R,2R)-trans-1,2-Cyclopentanediol

- (1R,2R)-(-)-trans-1,2-Cyclopentanediol

- (1R,2R)-1,2-Cyclopentanediol (ACI)

- 1,2-Cyclopentanediol, (1R-trans)- (ZCI)

- 1,2-Cyclopentanediol, trans-(-)- (8CI)

- (R,R)-1,2-Cyclopentanediol

- EN300-254982

- 1,2-Cyclopentanediol, trans-

- NSC-15389

- ( inverted exclamation markA)-trans-1,2-Cyclopentanediol

- rac-(1R,2R)-cyclopentane-1,2-diol

- (1R,2R)-rel-Cyclopentane-1,2-diol

- 930-46-1

- NSC15389

- MFCD00082582

- 6VV

- (+/-)-trans-1,2-Cyclopentanediol, 97%

- F52991

- 1,2-Cyclopentanediol, (1R,2R)-rel-

- 5057-99-8

- (1R,2R)-1,2-Cyclopentanediol

- AS-48726

- (trans)-cyclopentane-1,2-diol

- (1~{r},2~{r})-Cyclopentane-1,2-Diol

- DTXSID501311584

- AC7934

- 86703-52-8

- DB-102122

- trans-Cyclopentane-1,2-diol

- (1r,2r)-cyclopentane-1,2-diol

- 1,2-Cyclopentanediol #

- trans-1,2-Cyclopentanediol

- 1,2-trans-cyclopentanediol

- DB-309555

- (+/-)-trans-1,2-Cyclopentanediol

- DTXSID80923980

- EN300-254263

- SCHEMBL594229

- CS-W005508

- AKOS015913325

-

- MDL: MFCD00082580

- Inchi: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1

- Chiave InChI: VCVOSERVUCJNPR-RFZPGFLSSA-N

- Sorrisi: O[C@@H]1CCC[C@H]1O

Proprietà calcolate

- Massa esatta: 102.068

- Massa monoisotopica: 102.068

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 7

- Conta legami ruotabili: 0

- Complessità: 1100

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 8

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: Non determinato

- Superficie polare topologica: 20.2

- Carica superficiale: 0

- XLogP3: 15.9

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.235

- Punto di fusione: 47-51 °C(lit.)

- Punto di ebollizione: 136 °C21.5 mm Hg(lit.)

- Punto di infiammabilità: >230 °F

- Indice di rifrazione: 1.547

- PSA: 40.46000

- LogP: -0.10790

- Solubilità: Non determinato

(1R,2R)-trans-1,2-Cyclopentanediol Informazioni sulla sicurezza

- WGK Germania:3

- Istruzioni di sicurezza: 22-24/25

- CODICI DEL MARCHIO F FLUKA:3-10

- Condizioni di conservazione:2-8°C

(1R,2R)-trans-1,2-Cyclopentanediol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52855-500mg |

(1R,2R)-trans-1,2-Cyclopentanediol |

930-46-1 | 500mg |

¥18480.00 | 2022-05-11 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |

(1r,2r)-1,2-cyclopentanediol |

930-46-1 | 95 | 50g |

$1100 | 2022-05-11 | |

| Enamine | EN300-254263-1.0g |

(1R,2R)-cyclopentane-1,2-diol |

930-46-1 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-254263-5.0g |

(1R,2R)-cyclopentane-1,2-diol |

930-46-1 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| Enamine | EN300-254263-1g |

(1R,2R)-cyclopentane-1,2-diol |

930-46-1 | 95% | 1g |

$699.0 | 2023-09-14 | |

| Enamine | EN300-254263-0.1g |

(1R,2R)-cyclopentane-1,2-diol |

930-46-1 | 95% | 0.1g |

$241.0 | 2024-06-19 | |

| Enamine | EN300-254263-1000mg |

(1R,2R)-cyclopentane-1,2-diol |

930-46-1 | 95.0% | 1g |

$0.0 | 2022-05-11 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |

(1r,2r)-1,2-cyclopentanediol |

930-46-1 | 95% | 50g |

$1100 | 2023-09-07 | |

| TRC | C989310-1g |

(1R,2R)-trans-1,2-Cyclopentanediol |

930-46-1 | 1g |

$ 3000.00 | 2023-09-08 | ||

| Aaron | AR00GRXH-100mg |

(1R)-TRANS-1,2-CYCLOPENTANEDIOL |

930-46-1 | 95% | 100mg |

$357.00 | 2025-01-24 |

(1R,2R)-trans-1,2-Cyclopentanediol Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Condizioni di reazione

Riferimento

- A preparative method for kinetic resolution of trans-1,2-cycloalkanediols through lipase-catalyzed transesterification, Enantiomer, 1998, 3(2), 203-205

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Epoxide hydrolase , Hydrolase, epoxide (Sphingomonas strain HXN-200) Solvents: Hexane , Water ; 360 min, pH 7.5, 30 °C

Riferimento

- Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200: Preparation of Epoxides and Vicinal Diols in High ee and High Concentration, ACS Catalysis, 2013, 3(4), 752-759

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: (±)-α-Pinene , Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran

1.2 Reagents: Acetaldehyde

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrogen peroxide Solvents: Water

1.5 Reagents: Potassium carbonate

1.2 Reagents: Acetaldehyde

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrogen peroxide Solvents: Water

1.5 Reagents: Potassium carbonate

Riferimento

- Chiral synthesis via organoboranes. 45. Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purity, Journal of Organometallic Chemistry, 1999, 581(1-2), 116-121

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Crystalline Stereocomplexed Polycarbonates: Hydrogen-Bond-Driven Interlocked Orderly Assembly of the Opposite Enantiomers, Angewandte Chemie, 2015, 54(7), 2241-2244

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Water Catalysts: Limonene-1,2-epoxide hydrolase Solvents: Acetonitrile , Water ; 10 h, pH 7.4, 30 °C

Riferimento

- Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation Mutagenesis, Journal of the American Chemical Society, 2010, 132(44), 15744-15751

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 48 h, 37 °C

Riferimento

- Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols, Green Chemistry, 2007, 9(2), 162-168

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Enzymic hydrolysis and esterification. Routes to optically pure cyclopentanols, Recueil des Travaux Chimiques des Pays-Bas, 1991, 110(05), 171-4

Metodo di produzione 9

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Solvents: Formic acid

Riferimento

- Alicyclic glycols. VI. Derivatives of 1,2-cyclopentanediol, Journal of the Chemical Society, 1952, 4026, 4026-35

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Water Catalysts: 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethy…

Riferimento

- The catalytic activity of new chiral salen complexes immobilized on MCM-41 in the asymmetric hydrolysis of epoxides to diols, Catalysis Today, 2000, 63(2-4), 537-547

Metodo di produzione 12

Condizioni di reazione

1.1 Catalysts: Triacylglycerol lipase Solvents: Water

Riferimento

- Development of the Enabling Route for Glecaprevir via Ring-Closing Metathesis, Organic Process Research & Development, 2020, 24(2), 183-200

Metodo di produzione 13

Metodo di produzione 14

Condizioni di reazione

1.1 Catalysts: Epoxide hydrolase Solvents: Acetonitrile , Water ; 12 - 24 h, pH 7.5, 37 °C

Riferimento

- Cloning and sequences of epoxide hydrolases from environmental microorganisms, and their use for enantiomeric hydrolysis of epoxides and arene oxides, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated esters, Tetrahedron: Asymmetry, 1991, 2(5), 389-98

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Proton sponge Catalysts: 4-(Dimethylamino)benzoic acid , 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 5a,10b-dihydro-9-nitro-… Solvents: Chloroform ; 10 min, rt; rt → 0 °C

1.2 18 h, 0 °C

1.2 18 h, 0 °C

Riferimento

- Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary Alcohols, Journal of the American Chemical Society, 2013, 135(31), 11485-11488

Metodo di produzione 17

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Riferimento

- An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligands, Journal of Organic Chemistry, 1988, 53(8), 1823-5

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water

Riferimento

- Microstructure Analysis of Poly(cyclopentene carbonate)s at the Diad Level, Macromolecules (Washington, 2015, 48(19), 6941-6947

Metodo di produzione 20

(1R,2R)-trans-1,2-Cyclopentanediol Raw materials

- trans-cyclopentane-1,2-diol

- 6-oxabicyclo[3.1.0]hexane

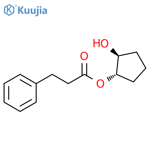

- 1,2-Cyclopentanediol,1,2-diacetate, (1R,2R)-rel-

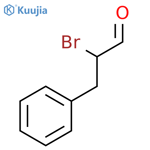

- Benzenepropanal, a-bromo-

- Benzene, 1,1'-[1,2-cyclopentanediylbis(oxymethylene)]bis-, (1R-trans)- (9CI)

- 9-(1-Cyclopenten-1-yloxy)-9-borabicyclo[3.3.1]nonane

(1R,2R)-trans-1,2-Cyclopentanediol Preparation Products

(1R,2R)-trans-1,2-Cyclopentanediol Letteratura correlata

-

Teo Martin,Michela Salamone,Massimo Bietti Chem. Commun. 2019 55 5227

-

2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diolRaymond J. Abraham,Rodothea Koniotou,Fernando Sancassan trans-cyclopentane-12-diol. Raymond J. Abraham Rodothea Koniotou Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 2002 2025

-

Elena Arceo,Peter Marsden,Robert G. Bergman,Jonathan A. Ellman Chem. Commun. 2009 3357

-

Malcolm P. Nicholls,Prem K. C. Paul Org. Biomol. Chem. 2004 2 1434

-

5. Tetrabutylammonium bisulfate: a new effective catalyst for the hydrolysis of aziridines or epoxidesRen-Hua Fan,Xue-Long Hou Org. Biomol. Chem. 2003 1 1565

930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol) Prodotti correlati

- 1119-86-4(1,2-Decanediol)

- 1119-87-5(Dodecane-1,2-diol)

- 108268-28-6(1,2-Cycloheptanediol,(1R,2R)-)

- 96-41-3(Cyclopentanol)

- 6920-22-5(1,2-Hexanediol)

- 5343-92-0(1,2-Pentanediol)

- 106-69-4(1,2,6-Hexanetriol)

- 1117-86-8(1,2-Octanediol)

- 2248326-95-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methylpyrazine-2-carboxylate)

- 1251548-04-5(2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(oxolan-2-yl)methylacetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:930-46-1)(1R,2R)-trans-1,2-Cyclopentanediol

Purezza:99%

Quantità:1g

Prezzo ($):617.0